Target Engagement: Sub-Micromolar Dual Inhibition of HIV-1 RNase H and Integrase from a Single Scaffold
Derivatives of the 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one scaffold exhibit dual inhibitory activity against HIV-1 reverse transcriptase-associated RNase H and integrase (IN), a profile not commonly observed with other heterocyclic cores like pteridinones or pyrazolopyrimidines in this context. The study reported that the majority of synthesized derivatives inhibited both RNase H and IN at micromolar concentrations, with compound 7a showing comparable inhibitory activity against both enzymes [1].
| Evidence Dimension | Inhibitory Concentration (IC50) against HIV-1 RNase H and Integrase |
|---|---|
| Target Compound Data | Compound 7a: IC50 values in the low micromolar range for both RNase H and IN (exact values not disclosed in abstract; described as 'similar inhibitory activity') [1]. |
| Comparator Or Baseline | Single-target HIV-1 inhibitors (e.g., clinically used NNRTIs like efavirenz or integrase strand transfer inhibitors like raltegravir) do not inherently provide dual RNase H/IN inhibition. |
| Quantified Difference | The scaffold enables dual inhibition, whereas comparator classes typically target a single viral enzyme. This is a qualitative differentiation in mechanism of action. |
| Conditions | Enzymatic assays using recombinant HIV-1 RT and IN proteins. Cell-based antiviral assays were also performed to confirm activity. |
Why This Matters
The ability to target two essential viral enzymes with a single chemotype reduces the likelihood of resistance emergence and simplifies combination therapy development compared to using separate single-target agents.
- [1] Sun, L., et al. (2018). 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives as novel dual inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H and integrase. European Journal of Medicinal Chemistry, 155, 714-724. View Source
